3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one
Overview
Description
3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one is a heterocyclic compound that features both piperidine and pyrazinone moieties
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus, such as this one, have been found to bind with high affinity to multiple receptors . They are utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . For example, some piperidine derivatives have been found to inhibit key enzymes or block receptor sites, thereby modulating the activity of their target cells .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . For example, some piperidine derivatives have been found to inhibit the synthesis of key enzymes, thereby disrupting the biochemical pathways in which these enzymes play a role .
Pharmacokinetics
Piperidine derivatives are generally known for their good oral bioavailability
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules, potentially influencing their function .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Formation of the Pyrazinone Ring: The pyrazinone ring is often synthesized via cyclization reactions involving hydrazine derivatives and diketones.
Coupling of Piperidine and Pyrazinone Rings: The final step involves coupling the piperidine and pyrazinone rings through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminopiperidin-1-yl)methyl magnolol: A derivative with similar structural features and potential anticancer activity.
Piperidine derivatives: Compounds with a piperidine ring that exhibit various biological activities.
Pyrazinone derivatives: Compounds with a pyrazinone ring that are used in medicinal chemistry.
Uniqueness
3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one is unique due to its combination of piperidine and pyrazinone moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)-1-ethylpyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-14-8-5-13-10(11(14)16)15-6-3-9(12)4-7-15/h5,8-9H,2-4,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFUWDCWXFKDNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C(C1=O)N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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